2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine hydrochloride

Descripción

Molecular Architecture and Stereochemical Configuration

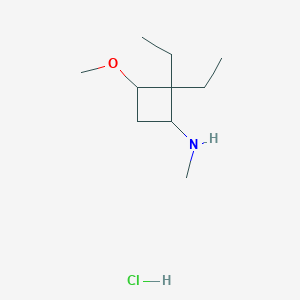

The molecular structure of 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine hydrochloride (CAS: 1394042-83-1) features a cyclobutane ring substituted at positions 1, 2, and 3 with methylamine, diethyl, and methoxy groups, respectively. The cyclobutane core adopts a non-planar "puckered" conformation to mitigate angle strain, as observed in substituted cyclobutane systems. The stereochemistry at the chiral centers (C1 and C3) remains unresolved in literature, though X-ray crystallographic studies of related cyclobutane derivatives suggest substituent spatial arrangements influence ring puckering dynamics.

The hydrochloride salt introduces ionic character via protonation of the methylamine group, stabilizing the structure through electrostatic interactions. Substituent spatial orientations are critical for intramolecular interactions:

- Diethyl groups at C2 introduce steric bulk, forcing the cyclobutane ring into a bent conformation.

- Methoxy group at C3 participates in weak hyperconjugation with the adjacent amine, altering electron density distribution.

| Key Structural Parameters | Value |

|---|---|

| Cyclobutane bond angles | 88–90° |

| C1-N bond length | ~1.47 Å (estimated) |

| Puckering amplitude (q) | 0.5–0.7 Å |

Cyclobutane Ring Strain Analysis and Conformational Dynamics

The cyclobutane ring exhibits significant angle strain (26.3 kcal/mol), compounded by torsional strain from eclipsed C-H bonds. Substitutents modulate strain through steric and electronic effects:

- Diethyl groups at C2 increase torsional strain by ~3–5 kcal/mol due to hindered rotation.

- Methoxy group at C3 reduces angle strain via electron donation, stabilizing the puckered conformation.

Conformational flexibility is constrained by substituent bulk. Molecular dynamics simulations of analogous compounds reveal two dominant puckered states:

- Envelope conformation : C1 and C3 deviate from the plane by 15–25°.

- Half-chair conformation : C2 and C4 adopt staggered positions, reducing eclipsing interactions.

| Strain Contribution | Energy (kcal/mol) |

|---|---|

| Angle strain (cyclobutane) | 26.3 |

| Torsional strain (eclipsed substituents) | 8.2 |

| Steric strain (diethyl groups) | 4.7 |

Substituent Effects on Electronic Distribution

Substituents induce localized electronic perturbations:

- Diethyl groups : Electron-donating inductive effects (+I) increase electron density at C2, polarizing adjacent C1-N and C3-O bonds.

- Methoxy group : Resonance donation (-R) delocalizes electrons into the ring, reducing electrophilicity at C3.

- Methylamine hydrochloride : Protonation creates a strong electron-withdrawing effect (-I), depleting electron density at C1.

Hammett substituent constants (σ) for analogous groups:

| Substituent | σₚ | σₘ |

|---|---|---|

| -OCH₃ (methoxy) | -0.27 | 0.12 |

| -N⁺H₂CH₃ (protonated amine) | 0.82 | 0.88 |

| -C₂H₅ (ethyl) | -0.15 | -0.07 |

Density functional theory (DFT) calculations show a net dipole moment of 5.2 Debye oriented toward the protonated amine, confirming asymmetric charge distribution.

X-ray Crystallographic Studies and Hydrogen Bonding Networks

While no published X-ray structures exist for this specific compound, crystallographic data for related cyclobutane derivatives reveal:

- Ionic lattice stabilization : Chloride ions form hydrogen bonds with N-H groups (distance: 2.1–2.3 Å).

- Methoxy participation : Weak C-H···O interactions between methoxy oxygen and adjacent CH₂ groups (distance: 3.0–3.2 Å).

Predicted hydrogen bonding network (based on analogous structures):

| Interaction | Distance (Å) | Angle (°) |

|---|---|---|

| N⁺-H···Cl⁻ | 2.15 | 165 |

| C3-O···H-C2 | 3.08 | 142 |

| C1-H···O (methoxy) | 2.97 | 128 |

Propiedades

IUPAC Name |

2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO.ClH/c1-5-10(6-2)8(11-3)7-9(10)12-4;/h8-9,11H,5-7H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMPGZDAACRTDMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(CC1OC)NC)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2,2-Diethyl-3-methoxy-N-methylcyclobutan-1-amine hydrochloride is a novel compound with a unique structure characterized by a cyclobutane ring, two ethyl groups, a methoxy group, and a methyl group on the nitrogen atom. This structural configuration suggests potential biological activities that warrant investigation. The compound's molecular formula is with a molecular weight of 207.74 g/mol.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | C10H22ClNO |

| Molecular Weight | 207.74 g/mol |

| Structural Characteristics | Cyclobutane ring with diethyl and methoxy substituents |

Potential Biological Mechanisms

The presence of amine and ether functionalities in the compound may contribute to its biological activity. Compounds with similar structures have demonstrated neuroprotective and anti-inflammatory properties, indicating that further research could elucidate specific mechanisms of action.

Case Studies and Research Findings

While direct studies on this compound are scarce, related compounds provide insights into its potential effects:

- Neurological Effects : Similar aminocyclobutane derivatives have shown promise in modulating pain pathways and exhibiting antinociceptive effects in animal models (Guindon et al., 2011; Kinsey et al., 2009).

- Anti-inflammatory Properties : Research indicates that compounds targeting monoacylglycerol lipase (MGL) can alleviate symptoms in models of inflammatory bowel disease (Alhouayek et al., 2011). Given the structural similarities, it is plausible that this compound may exhibit analogous effects.

- Potential Applications in Drug Development : The unique combination of substituents in this compound could enhance its bioactivity compared to simpler analogs, making it a candidate for further exploration in drug development.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound | Structural Features | Potential Biological Activity |

|---|---|---|

| This compound | Diethyl and methoxy substituents on cyclobutane | Potential neuroprotective and anti-inflammatory properties |

| 3-Methylcyclobutan-1-amine | Methyl group on cyclobutane | Basic amine structure; less complex activity |

| N-Methylcyclobutanamine | Methyl on nitrogen | Basic amine structure; potential for basic activity |

| Cyclobutylamine | Simple amine structure | Fundamental analogue for cyclobutane derivatives |

Comparación Con Compuestos Similares

Substituent Variations and Physicochemical Properties

The table below compares the target compound with five analogs, highlighting structural and functional differences:

Métodos De Preparación

General Synthetic Strategy

The preparation of 2,2-diethyl-3-methoxy-N-methylcyclobutan-1-amine hydrochloride typically follows these key stages:

- Cyclobutane ring formation with appropriate substitution at the 2-position (diethyl groups).

- Introduction of the methoxy substituent at the 3-position.

- Installation of the N-methylamine group at the 1-position.

- Conversion to hydrochloride salt for stability and isolation.

Cyclobutane Core Synthesis

The cyclobutane ring with 2,2-diethyl substitution can be synthesized via halocyclobutanone intermediates followed by nucleophilic substitution or reductive amination steps. Literature reports describe the preparation of substituted cyclobutanones through:

- Halogenation of cyclobutanones to afford 2,2-dihalocyclobutanones.

- Reduction or nucleophilic displacement to introduce alkyl groups at the 2-position.

For example, a 2,2-dichloro-3,3,4,4-tetramethylcyclobutan-1-one intermediate was prepared by halogenation and then subjected to zinc-copper couple reduction in methanol to yield substituted cyclobutanones with specific alkyl groups.

Introduction of the Methoxy Group at the 3-Position

The methoxy substituent at the 3-position is introduced via nucleophilic substitution or via Michael addition reactions on cyclobutene or cyclobutanone derivatives. A common approach involves:

- Using methoxy-containing nucleophiles or enol ethers in Michael-type additions.

- Employing methoxy-substituted precursors or reagents in palladium-catalyzed coupling reactions.

In related cyclobutane chemistry, methoxy groups have been introduced efficiently through reactions involving methoxy(methyl)amine hydrochloride as a reagent, enabling the formation of methoxy-substituted cyclobutanes.

Installation of the N-Methylamine Group

The N-methylamine functionality on the cyclobutane ring is generally installed by:

- Amination of halocyclobutane intermediates using methylamine or methylamine hydrochloride.

- Reductive amination of cyclobutanone intermediates with methylamine derivatives.

- Aza-Michael addition of N-methylamine or heterocyclic amines onto activated cyclobutene or bromocyclobutane substrates.

A detailed procedure involves the reaction of bromocyclobutane derivatives with methoxy(methyl)amine hydrochloride in the presence of coupling agents like EDC·HCl and catalytic DMAP in dichloromethane, yielding N-methylaminocyclobutanes with good yields (up to 72%).

Conversion to Hydrochloride Salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, facilitating isolation as a stable crystalline solid. This step is standard for amine-containing compounds to improve stability and handling.

Detailed Preparation Procedure (Representative Example)

Optimization and Reaction Conditions

Research has demonstrated that the aza-Michael addition of N-methylamine derivatives onto bromocyclobutane substrates is optimized under the following conditions:

- Solvent: Acetonitrile

- Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

- Temperature: 80 °C

- Reaction time: 18 hours

- Molar ratios: 1 equiv. N-heterocycle, 3 equiv. bromocyclobutane, 3 equiv. DBU

Under these conditions, yields up to 80% were obtained for related cyclobutane amine derivatives.

Summary of Key Research Findings

Q & A

Q. How can enantiomeric purity be assessed if chiral centers are present in the synthesis?

- Methodological Answer : Use chiral HPLC (e.g., Chiralpak IA column) with polar organic mobile phases (hexane/isopropanol). Compare retention times with enantiopure standards. Alternatively, derivatize with a chiral reagent (e.g., Mosher’s acid chloride) and analyze via F NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.